5-Methylpyrimidine-2-carboxamidine
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Overview
Description
5-Methylpyrimidine-2-carboxamidine is a heterocyclic organic compound with the molecular formula C6H8N4 It is a derivative of pyrimidine, characterized by a methyl group at the 5-position and a carboxamidine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrimidine-2-carboxamidine typically involves the reaction of 5-methylpyrimidine-2-carboxylic acid with an appropriate amidine source. One common method includes the use of ammonium acetate and formamidine acetate under reflux conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrimidine-2-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carboxamidine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methylpyrimidine-2-carboxamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methylpyrimidine-2-carboxamidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the carboxamidine group.
5-Methylpyrimidine-2-carboxylic acid: Precursor in the synthesis of 5-Methylpyrimidine-2-carboxamidine.
5-Methylpyrazine-2-carboxamidine: A related compound with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxamidine group is particularly important for its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H8N4 |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
5-methylpyrimidine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4/c1-4-2-9-6(5(7)8)10-3-4/h2-3H,1H3,(H3,7,8) |
InChI Key |
SFLAPVHLOWQCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)C(=N)N |
Origin of Product |
United States |
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